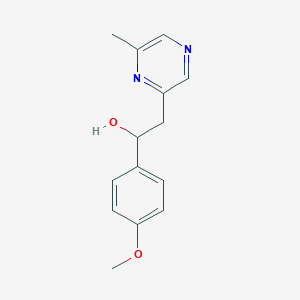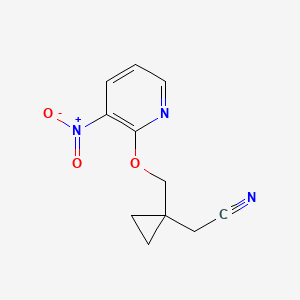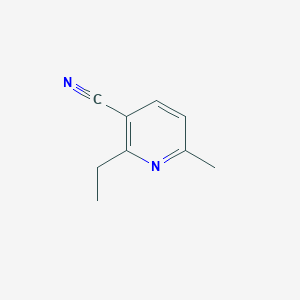
3-Pyridinecarbonitrile, 2-ethyl-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is a heterocyclic organic compound that belongs to the class of nicotinonitriles. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The compound’s structure includes an ethyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. This specific arrangement of substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and alkylating agents. The reaction is carried out in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- are not extensively documented in the literature. the principles of multicomponent synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity in large-scale production.
化学反应分析
Types of Reactions
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
科学研究应用
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is not fully understood. it is believed to interact with specific molecular targets and pathways, including enzymes and receptors involved in cellular processes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- 2-Methyl-6-ethyl-nicotinonitrile
- 2-Ethyl-4-methyl-nicotinonitrile
- 2-Methyl-4-ethyl-nicotinonitrile
Uniqueness
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is unique due to its specific substitution pattern on the pyridine ring This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other nicotinonitrile derivatives
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-ethyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-3-9-8(6-10)5-4-7(2)11-9/h4-5H,3H2,1-2H3 |
InChI 键 |
RHPFWXJLVQVIAP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=N1)C)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
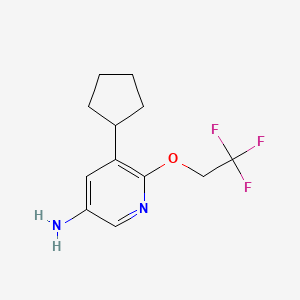
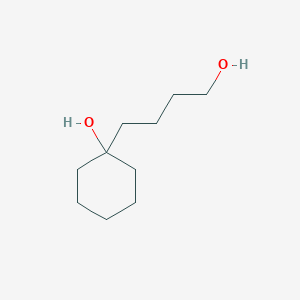
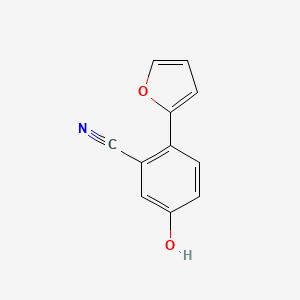
![5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B8438930.png)
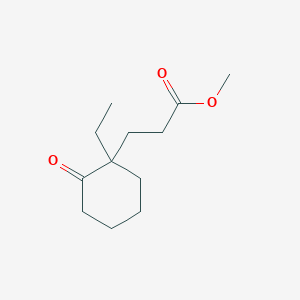
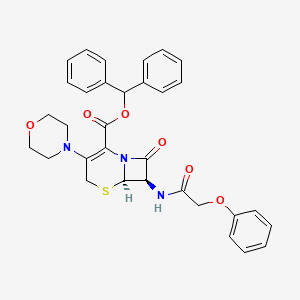
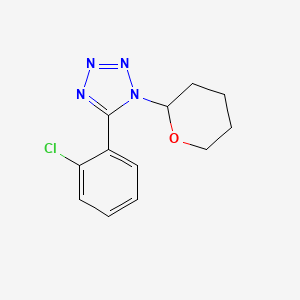


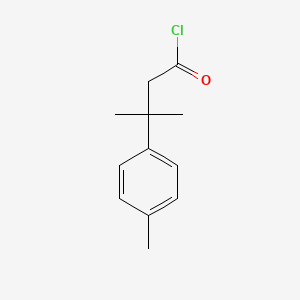
![2-Mercapto-5,6,7,8,9,10-hexahydrocycloocta[d]-pyrimidine-4-ol](/img/structure/B8438987.png)
